molecular formula C18H15N3O4S B254143 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide

2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide

Cat. No. B254143
M. Wt: 369.4 g/mol
InChI Key: LLYCZDGBNYTBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide, also known as LTK-14, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acetamide family and has been found to have several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cancer cell growth. Specifically, 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide has been shown to inhibit the activity of the enzyme AKT, which is known to be involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide has also been studied for its effects on the immune system and inflammation. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide is its specificity for certain enzymes and proteins, which makes it a valuable tool for researchers studying these targets. However, one of the limitations of 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide. One area of interest is in the development of more soluble derivatives of the compound, which would make it easier to work with in experimental settings. Additionally, there is potential for further study of the anti-inflammatory properties of 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide, as well as its effects on other diseases and conditions beyond cancer. Finally, there is potential for the development of 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide is a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 2-pyridinylmethylamine and 2-thienylacetic acid. These two compounds are reacted together to form the intermediate compound, 2-(2-thienylmethyl)-1-pyridin-2-yl-ethanone. This intermediate is then reacted with 4-nitrophenol and sodium hydroxide to form 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide has been found to have several potential applications in scientific research. One of the most promising applications is in the study of cancer. 2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. This makes it a valuable tool for researchers studying the mechanisms of cancer growth and potential treatments.

properties

Product Name

2-(4-nitrophenoxy)-N-(2-pyridinyl)-N-(2-thienylmethyl)acetamide

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-nitrophenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H15N3O4S/c22-18(13-25-15-8-6-14(7-9-15)21(23)24)20(12-16-4-3-11-26-16)17-5-1-2-10-19-17/h1-11H,12-13H2

InChI Key

LLYCZDGBNYTBNT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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